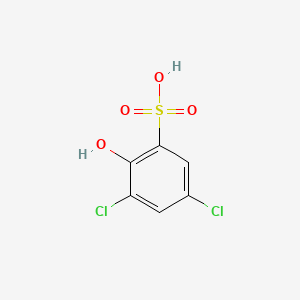

3,5-Dichloro-2-hydroxybenzenesulfonic acid

Description

Propriétés

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKJNIMGNUTZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54970-72-8 (mono-hydrochloride salt) | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70180909 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26281-43-6 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26281-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) is a crucial chromogenic reagent in various enzymatic assays, primarily for the quantitative determination of hydrogen peroxide (H₂O₂) producing analytes. Rather than acting as a direct enzyme modulator, DHBS serves as a key component in coupled enzyme systems, most notably in the Trinder reaction. This reaction facilitates the colorimetric measurement of analytes such as uric acid, glucose, and cholesterol. This technical guide provides an in-depth exploration of the mechanism of action of DHBS in these assays, detailed experimental protocols, and quantitative data to support researchers in the application of this versatile compound.

Core Mechanism of Action

The primary role of this compound in enzymatic assays is not as an inhibitor or activator of a primary enzyme. Instead, it functions as a chromogenic substrate in a secondary, coupled enzymatic reaction that enables the quantification of hydrogen peroxide (H₂O₂).[1] This is a common strategy in clinical chemistry and biochemical research to measure the activity of various oxidoreductase enzymes.

The most prevalent application of DHBS is in the Trinder assay, which involves a two-step enzymatic cascade:

-

Primary Enzymatic Reaction: An oxidase enzyme catalyzes the oxidation of a specific substrate, resulting in the production of hydrogen peroxide. A classic example is the oxidation of uric acid by uricase.[2][3]

-

Secondary Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ generated in the first step oxidizes a mixture of DHBS and a coupling agent, typically 4-aminoantipyrine (4-AAP) or 4-aminophenazone.[2][4] This oxidative coupling reaction forms a stable, colored quinoneimine dye.

The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide, and consequently, to the concentration of the initial substrate or the activity of the primary enzyme.[1] The resulting dye is then quantified spectrophotometrically.

The general signaling pathway can be visualized as follows:

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of DHBS in enzymatic assays, primarily focusing on the determination of uric acid as a representative application.

| Parameter | Value | Enzyme System | Reference |

| Wavelength of Maximum Absorbance (λmax) | 520 nm | Uricase / Horseradish Peroxidase | [2] |

| Linear Range for Uric Acid | Up to 1500 µmol/L | Uricase / Horseradish Peroxidase | [2] |

| Within-Run Precision (CV%) | ≤ 1.2% | Uricase / Horseradish Peroxidase | [2] |

| Between-Run Precision (CV%) | ≤ 2.2% | Uricase / Horseradish Peroxidase | [2] |

| Average Analytical Recovery | > 99% | Uricase / Horseradish Peroxidase | [2] |

| Reaction Completion Time | < 15 minutes at room temperature | Uricase / Horseradish Peroxidase | [2] |

Detailed Experimental Protocols

This section provides a detailed methodology for the determination of uric acid in serum or urine, adapted from the work of Fossati et al. (1980).[2][3]

Reagent Preparation

-

Working Reagent:

-

Phosphate buffer (100 mmol/L, pH 7.0)

-

This compound (DHBS): 4 mmol/L

-

4-Aminophenazone (4-AAP): 1 mmol/L

-

Horseradish Peroxidase (HRP): 1 kU/L

-

Uricase (Aspergillus flavus): 60 U/L

-

Potassium ferrocyanide: 0.1 mmol/L (to prevent interference from ascorbic acid)

-

A non-ionic surfactant (e.g., Triton X-100): 2 g/L

-

-

Uric Acid Standard:

-

A stock solution of uric acid (e.g., 1 g/L) in a suitable buffer. Serial dilutions are made to generate a standard curve.

-

Assay Procedure

The following workflow diagram illustrates the key steps in the experimental protocol.

Step-by-Step Protocol

-

Reagent Preparation: Prepare the working reagent and uric acid standards as described in section 3.1.

-

Assay Setup: For each sample, standard, and a blank, pipette 1.0 mL of the working reagent into a cuvette.

-

Sample Addition: Add 25 µL of the respective sample (serum, diluted urine, or standard) to each cuvette. For the blank, add 25 µL of deionized water.

-

Incubation: Mix the contents of the cuvettes thoroughly and incubate at room temperature (approximately 20-25°C) for 15 minutes.

-

Measurement: Measure the absorbance of each solution at 520 nm using a spectrophotometer, zeroed against the reagent blank.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the uric acid concentration in the unknown samples by interpolating their absorbance values on the standard curve.

Applications in Research and Drug Development

The use of DHBS in enzymatic assays extends beyond routine clinical diagnostics. For researchers and drug development professionals, this system offers a robust and adaptable platform for:

-

High-Throughput Screening (HTS): The colorimetric nature and suitability for automation make the DHBS-based assays ideal for screening large compound libraries for potential inhibitors or activators of H₂O₂-producing enzymes.

-

Enzyme Kinetics Studies: The continuous nature of the assay allows for the real-time monitoring of enzyme activity, enabling the determination of kinetic parameters such as Kₘ and Vₘₐₓ.[1]

-

Metabolic Pathway Analysis: By quantifying the products of specific enzymatic reactions, researchers can gain insights into various metabolic pathways.[1]

-

Biomarker Quantification: The assay can be adapted to quantify various biomarkers that are substrates for oxidase enzymes, aiding in disease diagnosis and monitoring therapeutic efficacy.

Conclusion

This compound is an indispensable tool in the realm of enzymatic assays. Its role as a chromogenic substrate in a coupled enzyme system provides a reliable, sensitive, and versatile method for the quantification of a wide range of biologically significant molecules. A thorough understanding of its mechanism of action and the associated experimental protocols is essential for researchers and scientists seeking to leverage this powerful analytical technique in their work. The data and methodologies presented in this guide offer a solid foundation for the successful implementation of DHBS-based assays in both basic research and drug development settings.

References

- 1. Buy this compound | 26281-43-6 [smolecule.com]

- 2. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dichloro-2-hydroxybenzenesulfonic acid, a vital reagent in various biochemical assays and a potential building block in medicinal chemistry. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization to ensure the high purity required for research and development applications.

Introduction

This compound (DCHBSA) is an aromatic sulfonic acid with the chemical formula C₆H₄Cl₂O₄S.[1] It is widely recognized for its application as a chromogenic reagent in the Trinder assay for the quantitative determination of hydrogen peroxide.[2] In the presence of a peroxidase, DCHBSA couples with 4-aminoantipyrine (4-AAP) to produce a colored product, the intensity of which is proportional to the hydrogen peroxide concentration. This assay is fundamental in various enzymatic determinations, including glucose, cholesterol, and uric acid. Given its critical role in diagnostics and research, the synthesis of high-purity DCHBSA is of significant interest.

This guide focuses on a robust and accessible synthetic route starting from 2,4-dichlorophenol, followed by a detailed purification protocol to yield the compound in a form suitable for sensitive research applications.

Synthesis of this compound

The primary synthetic route to this compound involves the sulfonation of 2,4-dichlorophenol. A common and effective method utilizes chlorosulfonic acid to introduce the sulfonic acid group onto the aromatic ring, followed by hydrolysis of the resulting sulfonyl chloride intermediate.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₄S | [1] |

| Molecular Weight | 243.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 26281-43-6 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (for the sodium salt) | [4] |

| Purity (Commercial) | ≥ 99% (HPLC) (for the sodium salt) | [3] |

Synthesis Workflow

The synthesis can be logically divided into two main stages: the formation of the sulfonyl chloride intermediate and its subsequent hydrolysis to the final sulfonic acid product.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and purification of this compound.

Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

This procedure is adapted from the synthesis of the sulfonyl chloride intermediate.[5][6]

Materials:

-

2,4-Dichlorophenol (0.5 mole, 81.5 g)

-

Chlorosulfonic acid (2.5 moles, 291 g, 165 mL)

-

Ice

-

Carbon tetrachloride (for recrystallization)

Procedure:

-

In a fume hood, carefully add 291 g (2.5 moles) of chlorosulfonic acid to a flask equipped with a stirrer.

-

With continuous stirring, slowly add 81.5 g (0.5 mole) of 2,4-dichlorophenol to the chlorosulfonic acid over a period of 30 minutes. The reaction is not significantly exothermic, and the mixture should become homogeneous.

-

Allow the reaction mixture to stand at room temperature for 16 hours.

-

Cautiously pour the reaction mixture with stirring into a large beaker containing 2 kg of crushed ice.

-

A precipitate of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride will form. Decant the acidic aqueous layer.

-

Wash the solid product with three 300 mL portions of ice-cold water and collect by filtration.

-

Dry the crude product. A yield of approximately 65% can be expected for this step.[6]

-

For purification, dissolve the crude product in approximately 1300 mL of hot carbon tetrachloride, filter while hot, and then concentrate the filtrate in vacuo to about 200 mL.

-

The purified 3,5-dichloro-2-hydroxybenzenesulfonyl chloride will crystallize upon cooling. Collect the crystals by filtration. The melting point of the purified product is 80-83 °C.[7]

Hydrolysis to this compound

Materials:

-

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (from the previous step)

-

Deionized water

Procedure:

-

Suspend the purified 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in deionized water.

-

Heat the mixture to reflux with stirring. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The reaction can be monitored by the disappearance of the solid sulfonyl chloride and the formation of a homogeneous solution.

-

Continue refluxing for a sufficient time to ensure complete hydrolysis (typically 1-2 hours).

-

After cooling, the resulting solution contains the crude this compound.

Purification of this compound

Aryl sulfonic acids are typically highly water-soluble, which can make purification challenging.[8] Recrystallization from an appropriate solvent system is a common and effective method.

Purification Workflow

Recrystallization Protocol

Procedure:

-

Concentrate the aqueous solution of the crude sulfonic acid under reduced pressure to obtain a concentrated solution or a solid residue.

-

While sulfonic acids are very soluble in water, their solubility can be decreased by the addition of a less polar, water-miscible solvent. Ethanol is a suitable choice.

-

Dissolve the crude product in a minimal amount of hot water.

-

Gradually add ethanol to the hot solution until a slight turbidity persists.

-

If necessary, add a small amount of hot water to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified product in a vacuum oven.

Characterization and Purity Assessment

The purity of the final product should be assessed to ensure its suitability for research applications.

Analytical Methods

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify any impurities. | A reverse-phase (RP) method is suitable. The mobile phase can consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[9][10] |

| Melting Point | To confirm the identity and purity of the intermediate and final product (if applicable). | The sodium salt of the final product has a melting point above 300 °C.[4] The sulfonyl chloride intermediate has a melting point of 80-83 °C.[7] |

| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups (e.g., -SO₃H, -OH, C-Cl). | --- |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the final product. | --- |

Conclusion

The synthesis and purification of this compound, while requiring careful handling of corrosive reagents like chlorosulfonic acid, is a feasible process for a well-equipped research laboratory. The two-step synthesis via the sulfonyl chloride intermediate, followed by hydrolysis and recrystallization, can provide the high-purity material necessary for sensitive analytical and biochemical applications. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and scientists in the fields of chemistry, biochemistry, and drug development.

References

- 1. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Preparation: 3,5-Dichloro-2-Hydroxybenzenesulfonyl Chloride - Illumina [illumina-chemie.org]

- 7. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonic acid, often abbreviated as DCHBS, is a chlorinated aromatic sulfonic acid. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its role as a chromogenic reagent in biochemical assays. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical Properties and Structure

This compound is a strong organic acid. Its chemical and physical properties are summarized in the tables below. The compound is typically available as a white to off-white crystalline powder. While the acid form is available, it is more commonly used as its sodium or disodium salt to enhance aqueous solubility.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 26281-43-6[2] |

| Molecular Formula | C₆H₄Cl₂O₄S[2] |

| SMILES | C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl[2] |

| InChI | InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11,12)/h1-2,9H,(H,10,11,12)[2] |

| InChI Key | LWKJNIMGNUTZOO-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 243.06 g/mol [2] |

| Melting Point | >300 °C (decomposes)[3] |

| Boiling Point | Data not available (likely decomposes) |

| pKa (predicted) | -3.4 (strong acid) |

| Solubility | The sodium and disodium salts are highly soluble in water.[1] |

Due to the strong electron-withdrawing effects of the two chlorine atoms and the sulfonic acid group, the hydroxyl proton is acidic, and the sulfonic acid group is very highly acidic.

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would likely appear as doublets in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The exact chemical shifts and coupling constants would be influenced by the solvent used. The acidic protons of the hydroxyl and sulfonic acid groups may be observable as broad singlets, or they may exchange with deuterium in deuterated solvents.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are in different chemical environments. The carbon attached to the hydroxyl group would be shifted downfield, as would the carbon bearing the sulfonic acid group. The carbons bonded to the chlorine atoms would also exhibit characteristic downfield shifts.

Mass Spectrometry

Mass spectrometry data for this compound is available and can be used for its identification.[2]

Synthesis

The synthesis of this compound typically involves a two-step process starting from 2,4-dichlorophenol.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

A common precursor to the sulfonic acid is the sulfonyl chloride. A general laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a well-ventilated fume hood, carefully add 2,4-dichlorophenol (0.05 moles) to chlorosulfonic acid (2.5 moles) at room temperature with constant stirring. The reaction is exothermic and should be controlled.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature.

-

Work-up: After the reaction is complete, cautiously pour the mixture onto crushed ice. The product will precipitate out of the acidic solution.

-

Purification: Decant the acidic aqueous layer. Wash the solid product with ice-cold water. The crude 3,5-dichloro-2-hydroxybenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent such as carbon tetrachloride.[4]

To obtain this compound, the corresponding sulfonyl chloride can be hydrolyzed.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a chromogenic reagent in biochemical assays, most notably in the Trinder reaction for the quantification of hydrogen peroxide.[1]

The Trinder Reaction for Hydrogen Peroxide Quantification

The Trinder reaction is a widely used method for the colorimetric determination of hydrogen peroxide. This assay is often coupled with oxidase enzymes to quantify various analytes, such as glucose and uric acid, that produce hydrogen peroxide in stoichiometric amounts.

Reaction Mechanism:

In the presence of horseradish peroxidase (HRP), this compound is oxidatively coupled with 4-aminoantipyrine (4-AAP) by hydrogen peroxide to form a red quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide in the sample and can be measured spectrophotometrically, typically at a wavelength of around 510 nm.

Caption: The Trinder reaction for hydrogen peroxide detection.

Experimental Protocol: Trinder Assay for Hydrogen Peroxide

The following is a general protocol for the determination of hydrogen peroxide using the Trinder reaction. Concentrations and volumes may need to be optimized for specific applications.

Reagents:

-

Phosphate Buffer: 100 mM, pH 7.4.

-

4-Aminoantipyrine (4-AAP) Solution: 10 mM in phosphate buffer.

-

This compound (DCHBS) Solution: 10 mM in phosphate buffer.

-

Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.

-

Hydrogen Peroxide Standard Solutions: A series of known concentrations of H₂O₂ in phosphate buffer.

-

Sample: The solution containing an unknown concentration of hydrogen peroxide.

Procedure:

-

Prepare the Working Reagent: Mix equal volumes of the 4-AAP, DCHBS, and HRP solutions. This working reagent should be prepared fresh daily and protected from light.

-

Assay Setup: In a 96-well microplate, add a specific volume of the hydrogen peroxide standards and samples to individual wells.

-

Initiate the Reaction: Add a defined volume of the working reagent to each well.

-

Incubation: Incubate the microplate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.

-

Measurement: Measure the absorbance of each well at approximately 510 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the hydrogen peroxide concentration in the samples.

Other Applications

Beyond its use in the Trinder assay, this compound and its derivatives have potential applications in:

-

Synthesis of Organic Dyes: As a substituted phenol, it can serve as a precursor in the synthesis of various dyes.

-

Pharmaceutical Intermediates: Its reactive nature makes it a potential building block in the synthesis of more complex pharmaceutical compounds.[5]

Conclusion

This compound is a valuable chemical compound with a well-established role in biochemical analysis. Its utility in the highly sensitive and robust Trinder assay for hydrogen peroxide quantification makes it an important tool for researchers in various scientific disciplines. A thorough understanding of its chemical properties, structure, and reaction mechanisms is essential for its effective application in research and development.

References

- 1. Buy this compound | 26281-43-6 [smolecule.com]

- 2. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,5-Dichloro-2-hydroxybenzenesulphonic acid sodium salt [chembk.com]

A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, a vital chromogenic reagent in various biochemical and clinical assays. This document details its chemical synonyms and properties, outlines its synthesis, and provides detailed experimental protocols for its primary applications, including the enzymatic determination of uric acid and hydrogen peroxide.

Chemical Identity and Synonyms

This compound is a synthetic aromatic sulfonic acid. For clarity and consistency in scientific literature, it is crucial to recognize its various synonyms and chemical identifiers.

| Identifier Type | Identifier | Citation |

| IUPAC Name | This compound | [1] |

| Common Abbreviations | HDCBS, DCHBS, DHBS | [1][2] |

| CAS Number (Acid) | 26281-43-6 | [1] |

| CAS Number (Sodium Salt) | 54970-72-8 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₂O₄S | [1] |

| Molecular Weight | 243.06 g/mol | [1] |

| Other Synonyms | 2-hydroxy-3,5-dichlorobenzenesulfonate, 3,5-Dichloro-2-hydroxybenzenesulphonic acid, Benzenesulfonic acid, 3,5-dichloro-2-hydroxy- | [1][6] |

Synthesis Protocol

Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride from 2,4-Dichlorophenol: [7]

-

Reaction Setup: In a fume hood, 0.05 moles of 2,4-dichlorophenol is reacted with 2.5 moles of chlorosulfonic acid at room temperature in a suitable reaction vessel.

-

Reaction Quenching: The reaction mixture is carefully poured onto ice.

-

Isolation: The mixture is warmed, and the acidic aqueous layer is decanted.

-

Purification: The resulting product is washed with ice water and then recrystallized from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.

To obtain this compound, the sulfonyl chloride would then be hydrolyzed.

Experimental Protocols: Enzymatic Assays

The primary application of this compound is in Trinder-type enzymatic assays for the colorimetric quantification of various analytes, most notably uric acid and hydrogen peroxide.[2][8]

Determination of Uric Acid in Serum and Urine

This protocol is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with DCHBS and 4-aminoantipyrine (4-AAP) in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration.[8][9]

Reagents:

-

Phosphate Buffer: 100 mmol/L, pH 7.8

-

Uricase: > 0.5 KU/L

-

Peroxidase (Horseradish): > 0.5 KU/L

-

Ascorbate Oxidase: > 1 KU/L (to prevent interference from ascorbic acid)

-

4-Aminoantipyrine (4-AAP): 0.5 mmol/L

-

This compound (DCHBS): 2 mmol/L

-

Uric Acid Standard: 6 mg/dL (357 µmol/L)[10]

-

Sample Preparation: Serum, plasma (heparin or EDTA), or urine can be used. Urine samples should be diluted 1:20 with distilled water. To prevent urate precipitation in urine, the pH should be adjusted to >8 with 0.01N NaOH.[9]

-

Reaction Mixture: Prepare a working reagent by combining the buffer, enzymes, 4-AAP, and DCHBS.

-

Assay:

-

Pipette 1.0 mL of the working reagent into a cuvette.

-

Add 20 µL of the sample (or standard/control).

-

Mix and incubate for 10 minutes at room temperature or 5 minutes at 37°C.

-

-

Measurement: Read the absorbance at 520 nm against a reagent blank. The color is stable for at least 30 minutes.[9]

Quality Control:

-

Commercially available control sera (e.g., BioRad Liquid Unassayed Multiqual Controls) should be run daily to ensure the accuracy and precision of the assay.[8]

-

Recalibration is recommended when changing reagent lots or if quality control results are out of the acceptable range.[11]

Potential Interferences:

-

Ascorbic Acid (Vitamin C): Can cause falsely low results. The inclusion of ascorbate oxidase in the reagent minimizes this interference.[10]

-

Bilirubin and Hemoglobin: High levels can interfere with the assay.[10]

-

Calcium Dobesilate: This medication has been shown to cause significant negative interference in Trinder-based uric acid assays.[12][13][14]

Quantification of Hydrogen Peroxide

The principle of this assay is the same as for uric acid, but without the initial uricase-catalyzed reaction. This makes it a direct measurement of hydrogen peroxide.

Reagents:

-

Phosphate Buffer: 100 mmol/L, pH 7.0

-

Peroxidase (Horseradish): ≥ 7,500 U/L

-

4-Aminoantipyrine (4-AAP): 1.8 mmol/L

-

This compound (DCHBS) or another suitable chromogen like N-Ethyl-N-(2-Hydroxy-3-Sulfopropyl)m-Toluidine (EHSPT): 1.38 mmol/L[11]

-

Hydrogen Peroxide Standards: A series of known concentrations for generating a standard curve.

Procedure:

-

Reaction Mixture: Prepare a working solution containing the buffer, peroxidase, 4-AAP, and DCHBS.

-

Assay:

-

Add the sample containing an unknown amount of hydrogen peroxide to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a fixed time.

-

-

Measurement: Read the absorbance at 520 nm. The concentration of hydrogen peroxide is determined by comparing the absorbance to a standard curve.

Biological Activity and Signaling Pathways

Current scientific literature indicates that this compound is a synthetic compound primarily used as a laboratory reagent. There is no evidence to suggest that it has any endogenous biological activity or is involved in any known signaling pathways. It has been detected in human blood, which is attributed to environmental exposure, and is considered part of the human "exposome" rather than a naturally occurring metabolite.[6]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the enzymatic determination of uric acid.

Caption: The Trinder reaction signaling pathway for uric acid detection.

References

- 1. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Sodium 3,5-dichloro-2-hydroxybenzenesulphonate | C6H3Cl2NaO4S | CID 3085077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound sodium salt for synthesis 54970-72-8 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. hmdb.ca [hmdb.ca]

- 7. prepchem.com [prepchem.com]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. atlas-medical.com [atlas-medical.com]

- 10. linear.es [linear.es]

- 11. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 12. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]

- 14. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 3,5-Dichloro-2-hydroxybenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, focusing on its chemical properties and its principal application as a chromogenic reagent in quantitative biochemical assays.

Core Compound Identification

This compound is an aromatic sulfonic acid. It is most commonly utilized as its sodium salt in diagnostic assays due to its stability and solubility in aqueous solutions.

| Property | This compound | This compound, Sodium Salt |

| Molecular Formula | C₆H₄Cl₂O₄S | C₆H₃Cl₂NaO₄S |

| Molecular Weight | 243.06 g/mol | 265.05 g/mol |

| CAS Number | 26281-43-6 | 54970-72-8 |

| Appearance | White to light yellow crystalline powder | White to off-white powder |

| Solubility (Sodium Salt) | 50 mg/mL in water | |

| Melting Point (Sodium Salt) | >300 °C | |

| pH (Sodium Salt) | 7 (53 g/L in H₂O at 20 °C) |

Principle of Application: The Trinder Reaction

This compound (DHBS) is a key component in a modification of the Trinder reaction, a widely used colorimetric method for the quantification of hydrogen peroxide (H₂O₂). This reaction is central to numerous coupled enzymatic assays where the analyte of interest is a substrate for an oxidase enzyme that produces H₂O₂.

The fundamental reaction involves the horseradish peroxidase (HRP)-catalyzed oxidative coupling of DHBS with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide. This reaction produces a stable, red-colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.

The high molar absorptivity of the resulting dye allows for sensitive detection, making this system suitable for the quantification of various analytes in biological samples. The absorbance maximum of the quinoneimine dye is typically measured between 505 nm and 520 nm.

Caption: Coupled enzymatic and colorimetric reactions for analyte quantification.

Experimental Protocols

Detailed methodologies for the use of DHBS in the quantification of uric acid and hydrogen peroxide are provided below.

Quantification of Uric Acid in Serum

This protocol is adapted from standard clinical diagnostic procedures.

Principle: Uricase catalyzes the oxidation of uric acid to allantoin, producing a stoichiometric amount of hydrogen peroxide. The H₂O₂ is then measured using the DHBS/4-AAP colorimetric system.

Reagents:

-

Working Reagent:

-

Phosphate buffer (100 mmol/L, pH 7.8)

-

This compound (DHBS) (2 mmol/L)

-

4-aminoantipyrine (4-AAP) (0.5 mmol/L)

-

Horseradish Peroxidase (HRP) (> 0.5 KU/L)

-

Uricase (> 0.5 KU/L)

-

Ascorbate oxidase (> 1 KU/L) to mitigate interference from ascorbic acid.

-

-

Uric Acid Standard: A standard solution of known uric acid concentration (e.g., 6 mg/dL).

-

Sample: Serum, plasma (heparin or EDTA), or diluted urine.

Procedure:

-

Bring all reagents and samples to the specified reaction temperature (e.g., 37°C or room temperature).

-

Set up test tubes for blank, standard, and samples.

-

Pipette 1.0 mL of the Working Reagent into each tube.

-

Add 25 µL of distilled water (for blank), Uric Acid Standard, or sample to the respective tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate for 5 minutes at 37°C or 10 minutes at room temperature.

-

Measure the absorbance of the standard and samples at 520 nm against the reagent blank.

-

The color of the final reaction mixture is typically stable for at least 30 minutes.

Calculation: The concentration of uric acid in the sample is calculated using the following formula: Uric Acid Conc. = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Assay Performance:

-

Linearity: The assay is typically linear up to a uric acid concentration of 20 mg/dL. Samples with higher concentrations should be diluted with deionized water and re-assayed.

-

Interferences: High levels of ascorbic acid can interfere by reducing the quinoneimine dye, leading to falsely low results. The inclusion of ascorbate oxidase in the working reagent helps to mitigate this interference.

Quantification of Hydrogen Peroxide

This protocol outlines a direct assay for the quantification of H₂O₂.

Principle: In the presence of horseradish peroxidase, H₂O₂ reacts with DHBS and 4-AAP to form a colored product.

Reagents:

-

Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Chromogenic Reagent: A solution containing DHBS, 4-AAP, and HRP in the assay buffer. Final concentrations in the reaction mixture may be optimized, but typical ranges are:

-

DHBS: ~2 mmol/L

-

4-AAP: ~0.5 mmol/L

-

HRP: ~1-4 U/mL

-

-

H₂O₂ Standards: A series of H₂O₂ solutions of known concentrations prepared by serial dilution in the assay buffer.

-

Sample: Cell culture supernatant, purified enzyme reaction mixtures, or other biological fluids.

Procedure:

-

Prepare a standard curve by diluting a stock H₂O₂ solution to a range of concentrations.

-

Pipette samples and standards into a 96-well microplate.

-

Add the Chromogenic Reagent to all wells.

-

Incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.

-

Measure the absorbance at 515-520 nm using a microplate reader.

-

Subtract the absorbance of a blank (containing no H₂O₂) from all readings.

-

Plot the absorbance values of the standards against their concentrations to generate a standard curve.

-

Determine the H₂O₂ concentration in the samples by interpolating their absorbance values on the standard curve.

Application in Signaling Pathway Analysis

While DHBS does not directly participate in signaling pathways, the assay it is a component of is a valuable tool for studying pathways that involve the production of reactive oxygen species (ROS), particularly H₂O₂. A key example is the investigation of NADPH oxidase (NOX) enzyme activity.

NADPH Oxidases and H₂O₂ Signaling: The NOX family of enzymes are major producers of ROS in cells. Upon activation by various stimuli, such as growth factors or cytokines binding to their receptors, NOX enzymes generate superoxide (O₂⁻), which is rapidly dismutated to H₂O₂. This H₂O₂ then acts as a second messenger, modulating the activity of downstream signaling proteins through the oxidation of cysteine residues. The DHBS/4-AAP assay can be used to measure the extracellular H₂O₂ produced by NOX enzymes, providing a quantitative measure of their activation in response to specific signaling events.

Caption: Workflow for measuring NOX-generated H₂O₂ in cell signaling.

This workflow illustrates how the DHBS/4-AAP assay can be applied to quantify H₂O₂ released from cells following the activation of a cell surface receptor and subsequent engagement of a NOX enzyme. This allows researchers to dissect the role of ROS production in specific signal transduction cascades.

The Emergence of a Chromogenic Workhorse: A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonic Acid

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DHBS) is a chlorinated aromatic sulfonic acid that has become an indispensable reagent in clinical chemistry and biochemical assays. Its primary utility lies in its role as a highly effective chromogenic substrate, particularly in enzymatic reactions that produce hydrogen peroxide. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of DHBS as a reagent, with a focus on the quantitative data and experimental protocols that have established its importance for researchers, scientists, and drug development professionals.

Historical Development and Discovery as a Reagent

The synthesis of benzenesulfonic acid derivatives has its roots in the 19th century, with E. Mitscherlich's first synthesis of benzenesulfonic acid in 1834 laying the groundwork for aromatic sulfonation chemistry.[1] However, the specific discovery and application of this compound as a prominent analytical reagent can be traced to a landmark 1980 paper by P. Fossati, L. Prencipe, and G. Berti published in Clinical Chemistry.[2][3]

This seminal work introduced a new, direct colorimetric procedure for the assay of uric acid in serum and urine.[2] The authors described a chromogenic system utilizing DHBS in conjunction with 4-aminophenazone (also known as 4-aminoantipyrine) in the presence of horseradish peroxidase and uricase.[2] This method, a significant improvement on the existing Trinder reaction, offered high absorptivity, allowing for accurate results with small sample volumes.[2] The reaction's completion in under 15 minutes at room temperature and the stability of the resulting red dye made it highly suitable for automation in clinical laboratories.[2]

Physicochemical Properties and Spectroscopic Data

DHBS is a white to off-white powder with a molecular formula of C₆H₄Cl₂O₄S.[1] Key physicochemical and spectroscopic data are summarized in the tables below.

| Property | Value | Reference |

| Molecular Weight | 243.06 g/mol | [4] |

| Melting Point | >300 °C | |

| Solubility (H₂O) | 50 mg/mL | |

| pH (53 g/L in H₂O at 20 °C) | 7 |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts for the two aromatic protons would be in the range of 7.0-8.0 ppm. |

| ¹³C NMR | Predicted chemical shifts for the six carbon atoms would include signals in the aromatic region (110-160 ppm) and a signal for the carbon bearing the sulfonic acid group at a higher chemical shift. |

| FTIR | Characteristic peaks would include those for O-H stretching (broad, ~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), S=O stretching of the sulfonic acid group (~1250 and 1050 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

| LC-MS | A prominent peak at m/z 240.9115 corresponding to the [M-H]⁻ ion.[4] |

Experimental Protocols

Synthesis of this compound Precursor

A common precursor for the synthesis of DHBS is 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. A representative synthesis protocol, adapted from U.S. Patent 3,453,099, is provided below.[5]

Materials:

-

2,4-Dichlorophenol

-

Chlorosulfonic acid

-

Ice

-

Carbon tetrachloride

Procedure:

-

In a suitable reaction vessel, react 0.05 moles of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.

-

After the reaction is complete, carefully pour the reaction mixture onto ice.

-

Warm the mixture gently and decant the acidic aqueous layer.

-

Wash the remaining product with ice water.

-

Recrystallize the crude product from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.

The resulting sulfonyl chloride can then be hydrolyzed to this compound.

Enzymatic Assay of Uric Acid

The following protocol is based on the method described by Fossati, Prencipe, and Berti (1980).[2]

Reagents:

-

Working Reagent:

-

Phosphate buffer (pH 7.0)

-

This compound

-

4-Aminophenazone

-

Horseradish peroxidase

-

Uricase (from Aspergillus flavus)

-

-

Uric Acid Standard

-

Serum or Urine Sample

Procedure:

-

Prepare the working reagent by dissolving the components in the phosphate buffer.

-

To a cuvette, add a defined volume of the working reagent.

-

Add a small volume of the serum, urine sample, or uric acid standard to the cuvette. The sample to reagent volume ratio can be as low as 0.025.[2]

-

Incubate the mixture at room temperature for less than 15 minutes.[2]

-

Measure the absorbance of the resulting red dye at 520 nm against a reagent blank.

-

Calculate the uric acid concentration in the sample by comparing its absorbance to that of the uric acid standard.

Core Applications and Signaling Pathways

The primary application of DHBS is in colorimetric assays based on the Trinder reaction. This reaction is central to the quantification of various analytes that can be enzymatically oxidized to produce hydrogen peroxide.

The Trinder Reaction for Uric Acid Determination

The enzymatic assay for uric acid serves as a prime example of the utility of DHBS. The reaction proceeds in two main steps:

-

Enzymatic Oxidation of Uric Acid: The enzyme uricase catalyzes the oxidation of uric acid to allantoin, with the concomitant production of hydrogen peroxide (H₂O₂).

-

Chromogenic Detection of Hydrogen Peroxide: The generated hydrogen peroxide then participates in the Trinder reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidatively couples DHBS with 4-aminophenazone to form a red quinoneimine dye. The intensity of the red color is directly proportional to the concentration of uric acid in the original sample.

Figure 1. Signaling pathway for the enzymatic determination of uric acid using DHBS.

This same principle can be applied to measure other analytes by substituting uricase with other specific oxidases. For example, glucose oxidase can be used for glucose determination, and cholesterol oxidase for cholesterol measurement.

Quantitative Data Summary

The analytical performance of the uric acid assay using the DHBS/4-aminophenazone chromogenic system, as reported by Fossati et al. (1980), is summarized below.

| Parameter | Result |

| Linearity | Up to 1500 µmol/L of uric acid[2] |

| Analytical Recovery | >99% in human sera and urine[2] |

| Precision (Within-run) | ≤1.2% CV[2] |

| Precision (Between-run) | ≤2.2% CV[2] |

Conclusion

Since its introduction as a key component of an improved Trinder reagent system, this compound has become a vital tool in clinical diagnostics and biochemical research. Its ability to form a stable and intensely colored product in the presence of hydrogen peroxide and peroxidase has led to the development of simple, rapid, and reliable assays for a multitude of biologically important molecules. The foundational work in the late 1970s and early 1980s paved the way for its widespread adoption and continued use in both manual and automated analytical systems, solidifying its place as a cornerstone chromogenic reagent.

References

- 1. Buy this compound | 26281-43-6 [smolecule.com]

- 2. Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide on the Spectral Properties of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid and its Oxidized Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and its oxidized product. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in analytical and diagnostic applications.

Introduction

This compound, often referred to as HDCBS, is a chlorinated aromatic sulfonic acid.[1] Its primary application in scientific research and clinical diagnostics is as a chromogenic reagent, particularly in the Trinder reaction for the quantification of hydrogen peroxide and various analytes that produce hydrogen peroxide in enzymatic reactions, such as uric acid and cholesterol.[2][3][4] The oxidative coupling of DCHBS with a compound like 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide and a peroxidase enzyme yields a stable, colored quinone-imine dye.[2][4] The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for accurate spectrophotometric measurement.[5]

This guide details the available spectral data for both DCHBS and its primary oxidized product, providing a valuable resource for method development, validation, and quality control.

Spectral Properties of this compound

This compound is a white to off-white powder, and its spectral characteristics are key to its identification and quantification.[6]

Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of DCHBS.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [7] |

| Precursor Ion [M-H]⁻ (m/z) | 240.9115 | [7] |

| Major Fragment Ions (m/z) | ||

| 160.9537 | [7] | |

| 124.9776 | [7] | |

| 150.9138 | [7] | |

| 132.9023 | [7] | |

| 148.8973 | [7] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The data presented here is for the sodium salt of DCHBS.

Table 2: Infrared Spectroscopy Data for Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

| Technique | Key Absorptions (cm⁻¹) | Source |

| Fourier-Transform Infrared (FTIR) - KBr Wafer | Data not explicitly detailed in search results. | [7] |

| Attenuated Total Reflectance (ATR-IR) | Data not explicitly detailed in search results. | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.

Spectral Properties of the Oxidized Product of this compound

The most common and analytically significant oxidized product of DCHBS is the quinone-imine dye formed during the Trinder reaction.

The Trinder Reaction and Product Formation

The oxidative coupling of DCHBS with 4-aminoantipyrine (4-AAP) is catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction produces a stable, red-colored quinone-imine dye.[10]

Caption: The Trinder reaction pathway for the formation of the colored oxidized product.

UV-Visible (UV-Vis) Spectroscopy of the Quinone-imine Dye

The resulting quinone-imine dye has a characteristic strong absorbance in the visible region of the electromagnetic spectrum, which forms the basis of many colorimetric assays.

Table 3: UV-Visible Spectroscopy Data for the Oxidized Product of DCHBS and 4-AAP

| Parameter | Value | Source |

| Color of Product | Red | [10] |

| Maximum Absorbance (λmax) | 520 nm | [10] |

Other Spectral Properties of the Quinone-imine Dye

Experimental Protocols

The following are generalized protocols for the spectral analysis of DCHBS and its oxidized product. Researchers should optimize these methods for their specific instrumentation and experimental conditions.

Workflow for Spectral Analysis

Caption: General workflow for the spectral characterization of DCHBS and its oxidized product.

Sample Preparation for NMR Spectroscopy

-

Sample Quantity: For ¹H NMR, dissolve 1-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

-

Solvent Selection: For DCHBS, a polar deuterated solvent such as deuterium oxide (D₂O) or DMSO-d₆ would be appropriate. The choice of solvent can influence chemical shifts.

-

Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

Referencing: Use an appropriate internal standard for chemical shift referencing (e.g., DSS for aqueous solutions or TMS for organic solvents).

Protocol for UV-Visible Spectroscopy

-

Solvent: Use a UV-transparent solvent, such as deionized water or a suitable buffer, that will not interfere with the absorbance of the analyte.

-

Concentration: Prepare a series of standard solutions of known concentrations to establish a calibration curve and determine the molar absorptivity.

-

Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm for DCHBS and 400-700 nm for the oxidized product) using a quartz cuvette.

-

Blank Correction: Use the solvent as a blank to zero the spectrophotometer before measuring the absorbance of the samples.

Protocol for the Trinder Reaction for Oxidized Product Generation

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Prepare an aqueous solution of DCHBS.

-

Prepare an aqueous solution of 4-aminoantipyrine.

-

Prepare a solution of horseradish peroxidase.

-

Prepare a dilute solution of hydrogen peroxide.

-

-

Reaction Mixture: In a cuvette or microplate well, combine the buffer, DCHBS solution, 4-AAP solution, and HRP solution.

-

Initiation: Start the reaction by adding the hydrogen peroxide solution.

-

Measurement: Immediately monitor the change in absorbance at the λmax of the quinone-imine dye (e.g., 520 nm) over time using a spectrophotometer. The final absorbance reading is taken when the reaction is complete.

Conclusion

This technical guide has summarized the available spectral data for this compound and its oxidized quinone-imine dye product. While mass spectrometry data for the parent compound and UV-Visible data for the oxidized product are accessible, a notable gap exists in the publicly available NMR and UV-Vis data for DCHBS, as well as comprehensive spectral characterization of the purified oxidized product. The provided experimental protocols offer a foundation for researchers to obtain this data, which is crucial for the robust application of DCHBS in quantitative assays. Further research to fully characterize both the parent compound and its oxidized derivatives would be of significant benefit to the scientific community.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. MALDI-TOF mass spectrometric identification of dyes and pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 10. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]

Role of 3,5-Dichloro-2-hydroxybenzenesulfonic acid in Trinder's reaction

An In-Depth Technical Guide on the Role of 3,5-Dichloro-2-hydroxybenzenesulfonic acid in Trinder's Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of this compound (DCHBS) in the Trinder reaction, a cornerstone of many colorimetric assays in clinical chemistry and biomedical research.

Introduction to the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a widely utilized enzymatic colorimetric method for the quantification of various analytes.[1] The fundamental principle involves two coupled enzymatic reactions. The first reaction generates hydrogen peroxide (H₂O₂) in a quantity directly proportional to the concentration of the target analyte. The second reaction, the Trinder reaction itself, uses this H₂O₂ to produce a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is then used to determine the analyte's concentration.[1]

Initially, phenol was the chromogenic substrate of choice. However, to enhance sensitivity and specificity, various phenol derivatives have been introduced, with this compound emerging as a superior alternative.[2]

The Role of this compound (DCHBS)

This compound is a halogenated derivative of benzenesulfonic acid that serves as a highly effective chromogenic substrate in the Trinder reaction.[3] In the presence of hydrogen peroxide and a peroxidase enzyme (commonly horseradish peroxidase, HRP), DCHBS undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) to form a water-soluble red quinoneimine dye.[3][4]

The key advantages of using DCHBS over other chromogens like phenol include:

-

Higher Molar Absorptivity: The resulting quinoneimine dye exhibits a high molar absorptivity, leading to a more intense color and thus greater assay sensitivity.[5]

-

Enhanced Stability: The dye formed with DCHBS is stable, allowing for a wider window for accurate spectrophotometric measurements.[3]

-

Improved Specificity: The use of DCHBS can reduce interference from other substances present in biological samples.[6]

Chemical Mechanism

The Trinder reaction involving DCHBS proceeds in a two-step enzymatic process following the initial analyte-specific reaction that produces hydrogen peroxide.

Step 1: Analyte-Specific Hydrogen Peroxide Production

An oxidase enzyme specific to the analyte of interest catalyzes its oxidation, resulting in the formation of H₂O₂. For example, in a glucose assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[1]

Step 2: Peroxidase-Mediated Dye Formation

The hydrogen peroxide generated in the first step is then utilized by a peroxidase to catalyze the oxidative coupling of DCHBS and 4-aminoantipyrine. This reaction forms a stable red quinoneimine dye, which is quantified by measuring its absorbance at a specific wavelength, typically around 520 nm.[5]

Quantitative Data

The use of DCHBS in the Trinder reaction offers significant quantitative advantages. While the precise molar absorptivity of the resulting quinoneimine dye is not consistently reported across the literature, it is widely acknowledged to be higher than that of the dye formed with phenol, contributing to the assay's enhanced sensitivity.[2]

| Parameter | DCHBS-based Uric Acid Assay | Trinder's Glucose Assay (General) | Notes |

| Linearity Range | Up to 1500 µmol/L | Up to 500 mg/dL | The linear range can be adjusted by modifying reagent concentrations.[5][7] |

| Precision (CV%) | Within-run: ≤ 1.2%; Between-run: ≤ 2.2% | Between-day: 2.6% | Demonstrates high reproducibility of the assay.[5][7] |

| Reaction Time | < 15 minutes at room temperature | 15-20 minutes at 37°C | The reaction reaches its endpoint relatively quickly.[1][5] |

| Wavelength (λmax) | 520 nm | 505-540 nm | The peak absorbance of the quinoneimine dye.[1][5] |

Experimental Protocols

The following protocols provide a general framework for performing a Trinder reaction-based assay using DCHBS. Specific parameters may need to be optimized depending on the analyte and sample matrix.

General Reagents

-

Buffer: Phosphate buffer (e.g., 100 mM, pH 7.0).

-

4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution in the buffer.

-

This compound (DCHBS) Solution: Prepare a stock solution in the buffer.

-

Peroxidase (HRP) Solution: Prepare a stock solution in the buffer.

-

Analyte-Specific Oxidase: Enzyme specific to the target analyte (e.g., glucose oxidase, uricase).

-

Standard Solutions: A series of known concentrations of the analyte for generating a standard curve.

-

Sample: The biological fluid or solution containing the analyte of interest.

General Assay Procedure

-

Prepare Working Reagent: Combine the buffer, 4-AAP, DCHBS, peroxidase, and the specific oxidase to create a working reagent. The final concentrations of each component should be optimized for the specific assay.

-

Sample/Standard Addition: Add a small volume of the sample or standard solution to a microplate well or cuvette.

-

Initiate Reaction: Add the working reagent to the wells/cuvettes containing the sample/standard.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-20 minutes) to allow for color development.[1]

-

Measurement: Measure the absorbance of the resulting color at the appropriate wavelength (typically around 520 nm) using a spectrophotometer or microplate reader.[5]

-

Quantification: Determine the concentration of the analyte in the sample by comparing its absorbance to the standard curve.

Example Protocol: Uric Acid Assay

This protocol is adapted from a direct enzymatic assay for uric acid in serum or urine.[5]

-

Working Reagent: A single reagent containing phosphate buffer, 4-aminophenazone, this compound, horseradish peroxidase, and uricase.

-

Procedure:

-

Add 20 µL of serum or diluted urine to a cuvette.

-

Add 1.0 mL of the working reagent.

-

Mix and incubate for less than 15 minutes at room temperature.

-

Measure the absorbance at 520 nm against a reagent blank.

-

Potential Interferences

While the Trinder reaction with DCHBS is robust, certain substances can interfere with the assay, leading to inaccurate results. Common interferents include:

-

Reducing Agents: Ascorbic acid (Vitamin C) and bilirubin can compete with the chromogenic substrates for the available hydrogen peroxide, leading to falsely low results.[6]

-

Hemolysis: The presence of hemoglobin from hemolyzed red blood cells can interfere with the colorimetric reading.

To mitigate these interferences, it is crucial to use appropriate sample handling techniques and, in some cases, incorporate agents that can neutralize the interfering substances.

Conclusion

This compound has proven to be a valuable chromogenic substrate in the Trinder reaction, offering enhanced sensitivity, stability, and specificity compared to earlier reagents. Its application has been instrumental in the development of reliable and automated colorimetric assays for a wide range of analytes crucial in clinical diagnostics and biomedical research. For scientists and professionals in drug development, a thorough understanding of the principles and practical considerations of the DCHBS-based Trinder reaction is essential for accurate and reproducible quantitative analysis.

References

- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 2. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 26281-43-6 [smolecule.com]

- 4. CAS#:26281-43-6 | 3,5-dichloro-2-hydroxybenzenesulphonic acid | Chemsrc [chemsrc.com]

- 5. [PDF] Use of this compound/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. | Semantic Scholar [semanticscholar.org]

- 6. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of automated glucose oxidase methods for serum glucose: comparison to hexokinase of a colorimetric and an electrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 3,5-Dichloro-2-hydroxybenzenesulfonic acid and its sodium salt. Notably, there is a significant lack of specific, publicly available quantitative data on the solubility and stability of this compound in various buffer solutions. Therefore, this guide also provides recommended experimental protocols based on general principles and regulatory guidelines for characterizing these properties.

Introduction

This compound is an organosulfonate compound utilized primarily as a chromogenic reagent in various biochemical assays, particularly for the quantification of hydrogen peroxide and uric acid.[1] Its utility in these diagnostic tests suggests a degree of solubility and stability in aqueous systems.[1] This guide aims to provide a comprehensive overview of the known solubility and stability characteristics of this compound and to present detailed experimental protocols for their determination in various buffer solutions, a critical step in the development of robust analytical methods and pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in buffer solutions.

| Property | Value (Free Acid) | Value (Sodium Salt) | Source |

| Chemical Formula | C₆H₄Cl₂O₄S | C₆H₃Cl₂NaO₄S | [2] |

| Molecular Weight | 243.06 g/mol | 265.05 g/mol | [2] |

| Appearance | White to light yellow crystalline powder (inferred) | White to grey crystals or powder | [3][4] |

| Melting Point | >300 °C (decomposes) | >300 °C | [3] |

| pKa (Sulfonic Acid Group) | < 1 (Estimated) | - | Inferred from similar compounds[5][6] |

| pKa (Hydroxyl Group) | ~7-9 (Estimated) | - | Inferred from chlorinated phenols |

Note: pKa values are estimated based on the strong acidic nature of benzenesulfonic acids and the electronic effects of the chloro and hydroxyl substituents. Experimental determination is required for accurate values.

Solubility Profile

The solubility of this compound is expected to be significantly influenced by pH due to the ionizable sulfonic acid and hydroxyl groups.

Known Solubility Data

Quantitative solubility data for this compound is sparse in the literature. The primary available data point is for its sodium salt.

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| This compound, sodium salt | Water | 20 | 50 mg/mL | Sigma-Aldrich |

| This compound, sodium salt | Water | 20 | A 53 g/L solution has a pH of 7 | [7] |

The high water solubility of the sodium salt is indicative of the ionic nature of the sulfonate group.[8] The solubility of the free acid is anticipated to be lower, particularly at low pH when the sulfonic acid group is protonated.

Predicted pH-Solubility Profile

The ionization state of the molecule will dictate its solubility at different pH values.

-

At low pH (e.g., < 2): The sulfonic acid group will be largely protonated, and the hydroxyl group will be protonated. The molecule will be in its least soluble form.

-

At mid-range pH (e.g., 3-6): The sulfonic acid group will be deprotonated (sulfonate), while the hydroxyl group remains protonated. The molecule will exist as a negatively charged ion, leading to increased aqueous solubility.

-

At high pH (e.g., > 9): Both the sulfonic acid and hydroxyl groups will be deprotonated, resulting in a dianionic species, which is expected to have the highest aqueous solubility.

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile requires a systematic experimental approach. The equilibrium shake-flask method is the gold standard.

Objective: To determine the aqueous solubility of this compound as a function of pH and temperature.

Materials:

-

This compound

-

Buffer solutions: pH 2, 4, 6, 7.4, 9, and 12 (e.g., phosphate, citrate, borate buffers)

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (UV)[9]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to vials containing each buffer solution.

-

Ensure a solid excess is visible.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).

-

Shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC method.

-

Calculate the concentration of the dissolved compound against a standard curve.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for its application in analytical reagents and for the shelf-life of any potential pharmaceutical formulations. Stability testing should be conducted according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Recommended Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C

-

Base Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 80°C (solid state)

-

Photostability: Exposure to light according to ICH Q1B guidelines

The following diagram outlines a logical workflow for conducting forced degradation studies.

Forced Degradation Workflow

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, based on its structure, the following are plausible:

-

Desulfonation: Cleavage of the C-S bond, particularly under harsh hydrolytic or thermal conditions, would yield 2,4-dichlorophenol.

-

Oxidative Degradation: Oxidation of the phenol ring could lead to ring-opening products.

-

Dechlorination: Reductive dechlorination is a known degradation pathway for chlorinated aromatic compounds in certain environments.

The following diagram illustrates a hypothetical degradation pathway.

Hypothetical Degradation Pathways

Experimental Protocol for Stability Testing in Buffer Solutions

Objective: To evaluate the stability of this compound in various buffer solutions under accelerated and long-term storage conditions.

Materials:

-

This compound

-

Buffer solutions (pH 4, 7.4, and 9)

-

Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Validated stability-indicating HPLC method

-

Volumetric flasks, vials, and other standard laboratory equipment

Procedure:

-

Sample Preparation:

-

Prepare solutions of the compound in each buffer at a known concentration.

-

Dispense into stability vials.

-

-

Storage:

-

Place vials in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Time Points for Analysis:

-

Accelerated: 0, 1, 3, and 6 months

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Assay of the parent compound

-

Quantification of any degradation products

-

pH

-

Appearance (color, clarity, precipitation)

-

-

-

Data Evaluation:

-

Determine the rate of degradation and calculate the shelf-life based on the established specifications (e.g., not more than 5% degradation).

-

Conclusion

While this compound is a commercially important reagent, there is a clear deficit of publicly available data regarding its solubility and stability in various buffer solutions. The information and protocols provided in this guide offer a framework for researchers and drug development professionals to systematically characterize these critical parameters. The experimental determination of the pH-solubility profile, pKa values, and degradation pathways will be invaluable for the development of new applications and robust formulations containing this compound.

References

- 1. Buy this compound | 26281-43-6 [smolecule.com]

- 2. This compound | C6H4Cl2O4S | CID 152819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]